Azido-PEG12-NHS ester

ADC Pharmacokinetics PEGylation

Choose Azido-PEG12-NHS ester for unmatched reproducibility in bioconjugation. Unlike polydisperse PEGs, its discrete dPEG12 chain (MW 740.79) ensures single-molecular-weight precision, simplifying MS analysis and lot-to-lot consistency. Validated for DAR8 ADC construction, the PEG12 spacer achieves optimal tumor-to-plasma ratios and physical stability, outperforming shorter PEG4/PEG8 linkers. This heterobifunctional crosslinker integrates azide click chemistry with NHS ester amine coupling. Insist on monodisperse PEG for reliable PK profiling and therapeutic index optimization.

Molecular Formula C31H56N4O16
Molecular Weight 740.8 g/mol
CAS No. 1108750-59-9
Cat. No. B605811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG12-NHS ester
CAS1108750-59-9
SynonymsAzido-PEG12-NHS ester
Molecular FormulaC31H56N4O16
Molecular Weight740.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2
InChIKeyJSNJRDFOCXNHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG12-NHS ester: Analytical Data for Informed Procurement and Application


Azido-PEG12-NHS ester (CAS: 1108750-59-9) is a heterobifunctional crosslinker containing an azide group and an N-hydroxysuccinimide (NHS) ester linked by a monodisperse polyethylene glycol (PEG) chain consisting of 12 ethylene oxide units. Its molecular formula is C₃₁H₅₆N₄O₁₆, with a molecular weight of 740.79 g/mol . It functions as a discrete PEG (dPEG®) reagent for click chemistry and amine conjugation [1]. The compound is supplied with a purity of ≥95%, ensuring reproducibility in bioconjugation and synthesis workflows .

Critical Differentiators of Azido-PEG12-NHS ester vs. Non-Discrete or Alternative Linkers


Generic substitution within the class of azido-PEG-NHS esters is scientifically unsound due to critical structural and functional differences that directly impact experimental outcomes. Monodisperse (discrete) PEG linkers like Azido-PEG12-NHS ester offer a single molecular weight, which simplifies analysis and ensures lot-to-lot reproducibility compared to polydisperse PEG reagents . Furthermore, the length of the PEG spacer is a critical determinant of conjugate pharmacology; studies on PEGylated ADCs have established a clear relationship between PEG chain length and in vivo performance, with longer chains significantly altering pharmacokinetic (PK) profiles, tumor uptake, and therapeutic index [1]. The specific terminal functional groups (azide and NHS ester) also dictate the exact chemistry and application, precluding interchangeability with linkers bearing different reactive moieties such as DBCO, maleimide, or TFP esters .

Quantitative Performance Evidence for Azido-PEG12-NHS ester Over Key Comparators


Increased PEG Chain Length (PEG12 vs. PEG8/PEG4) Improves ADC Pharmacokinetics and Tumor Uptake

In a head-to-head comparison of PEG linker length in antibody-drug conjugates (ADCs), linkers with 12 PEG units demonstrated significantly superior in vivo performance compared to shorter PEG4 and PEG8 linkers [1]. DAR8-ADCs synthesized with a cleavable pendant-type PEG12 linker showed better pharmacokinetic (PK) profiles, higher in vivo anti-tumor activity, and improved tolerability (no weight loss) relative to ADCs with PEG4 or PEG8 linkers, and superior to a conventional DAR4-ADC without PEG [1].

ADC Pharmacokinetics PEGylation Tumor Targeting

Enhanced In Vivo Pharmacokinetics with PEG12 Linker Compared to PEG2 and PEG4 in ADCs

A study evaluating the effect of PEG chain length on ADC distribution found that ADCs with 8, 12, and 24 PEG units in the drug-linker exhibited significantly higher tumor-to-plasma exposure ratios compared to ADCs with 2 and 4 PEG units [1]. This indicates that a minimum PEG length is required to achieve optimal pharmacokinetic and tumor-targeting properties.

ADC Pharmacokinetics PEGylation Biodistribution

Superior Stability and PK of Pendant PEG12 Linker Design vs. Linear PEG24 or Kadcyla®

In a comparative study of ADC linker designs, conjugates bearing two pendant 12-unit PEG chains demonstrated superior physical stability under thermal stress and slower clearance rates in mice compared to ADCs with a conventional linear 24-unit PEG linker or the linker used in Kadcyla® (ado-trastuzumab emtansine) [1]. This highlights the importance of PEG configuration in addition to chain length.

ADC Linker Design PEGylation Stability Pharmacokinetics

Precise Monodisperse PEG12 Spacer (dPEG®) Simplifies Analysis vs. Polydisperse PEG Reagents

The Azido-PEG12-NHS ester is a monodisperse, single molecular weight PEG (dPEG®) compound . In contrast, traditional PEGylation reagents consist of a complex mixture of molecules with varying chain lengths due to the polymerization process . This polydispersity complicates analysis and characterization of the final bioconjugate. Conjugates made with dPEG® products are reported to have less complicated analyses compared to those prepared with traditional PEGylation reagents .

Analytical Chemistry Bioconjugation PEGylation Quality Control

Validated Application Scenarios for Azido-PEG12-NHS ester Based on Peer-Reviewed Evidence


Synthesis of High-DAR (DAR8) Antibody-Drug Conjugates with Enhanced PK and Tolerability

This linker is validated for constructing DAR8 ADCs with improved pharmacokinetic profiles and reduced aggregation. Its hydrophilic PEG12 spacer enables high drug loading (DAR8) without compromising physical stability, leading to superior in vivo anti-tumor activity and tolerability compared to ADCs with shorter PEG linkers (PEG4, PEG8) or those without PEG .

Development of ADCs with Optimized Tumor-to-Plasma Ratios

Incorporate this PEG12 linker into ADC drug-linker designs to achieve significantly higher tumor-to-plasma exposure ratios. Studies demonstrate that a PEG length of 12 units falls within the optimal range (8-24 units) for maximizing tumor-specific drug accumulation while minimizing systemic exposure .

Design of Next-Generation ADCs Using Pendant-Type Linker Architectures

Utilize this linker as a component in pendant-type PEG linker architectures. This design has been shown to confer superior physical stability and slower in vivo clearance compared to both a linear PEG24 linker and the linker from the clinically approved ADC Kadcyla® .

Reproducible Bioconjugation for Analytical Method Development

Leverage its monodisperse (dPEG®) nature for applications requiring precise, reproducible bioconjugation. The single molecular weight design simplifies downstream analysis (e.g., mass spectrometry) and ensures consistent conjugate properties, which is critical for assay development and quality control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG12-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.